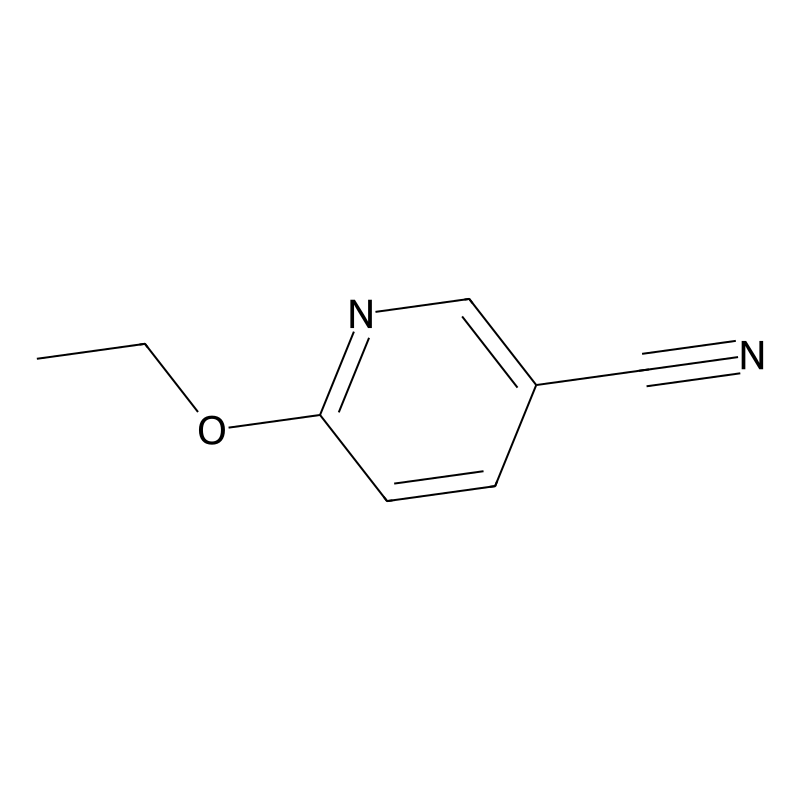

6-Ethoxypyridine-3-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

6-Ethoxypyridine-3-carbonitrile, also known as 6-methoxynicotinonitrile, is a heterocyclic aromatic compound with the chemical formula C7H6N2O. Its synthesis has been reported in various scientific studies, often involving the reaction of various starting materials like 6-methoxynicotinic acid or 6-methoxynicotinaldehyde with different dehydrating agents like phosphorus pentachloride or acetic anhydride. [, ] Characterization of the synthesized compound is typically done using spectroscopic techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity. [, ]

Potential Applications:

Research suggests that 6-ethoxypyridine-3-carbonitrile may have potential applications in various scientific fields, including:

- Medicinal Chemistry: Due to the presence of the pyridine and nitrile functional groups, the compound has been investigated for its potential biological activities, such as antibacterial and antifungal properties. However, more research is needed to establish its efficacy and safety for these purposes. [, ]

- Material Science: The compound's aromatic structure and potential for functionalization make it a candidate for the development of new materials with desirable properties, such as organic light-emitting diodes (OLEDs) or photovoltaics. However, further research is needed to explore its potential in these areas. []

- Organic Synthesis: 6-Ethoxypyridine-3-carbonitrile can serve as a building block for the synthesis of more complex molecules with various functionalities due to the presence of reactive groups. This makes it potentially valuable in the development of new drugs, materials, and other functional molecules. []

6-Ethoxypyridine-3-carbonitrile is a pyridine derivative characterized by the presence of an ethoxy group at the 6-position and a carbonitrile group at the 3-position of the pyridine ring. Its molecular formula is , and it has a molecular weight of approximately 148.16 g/mol . This compound is notable for its potential applications in organic synthesis and medicinal chemistry, particularly due to its unique structural properties that influence its reactivity and biological activity.

Future Research Directions

- Synthesis and characterization of 6-Ethoxypyridine-3-carbonitrile to determine its physical and chemical properties.

- Exploration of its reactivity and potential for further functionalization.

- Investigation of its biological activity, if any.

The chemical behavior of 6-ethoxypyridine-3-carbonitrile is largely influenced by its functional groups. The carbonitrile moiety can undergo hydrolysis to form carboxylic acids, while the ethoxy group can participate in various nucleophilic substitution reactions. Additionally, this compound can be involved in cyclization reactions, leading to the formation of more complex heterocyclic structures .

In synthetic pathways, 6-ethoxypyridine-3-carbonitrile can be produced through reactions involving pyridine derivatives and malononitrile, often facilitated by basic conditions. The reaction typically involves conjugate addition followed by cyclization and oxidation steps .

Pyridine derivatives, including 6-ethoxypyridine-3-carbonitrile, have been reported to exhibit a range of biological activities. These compounds can possess antibacterial, antifungal, and anticancer properties. The presence of the carbonitrile group is particularly significant as it can enhance the compound's interaction with biological targets . For instance, studies have indicated that certain pyridine-3-carbonitriles show potent inhibition against various cancer cell lines .

Several synthetic methods have been developed for the preparation of 6-ethoxypyridine-3-carbonitrile:

- Conjugate Addition: A common method involves the reaction of ethyl 6-amino-2-methoxypyridine-3-carboxylate with malononitrile under basic conditions. This method typically yields good amounts of the desired product .

- Cyclization Reactions: The compound can also be synthesized through cyclization reactions starting from appropriate pyridine precursors and carbonitriles .

These methods highlight the versatility of synthetic approaches available for producing this compound.

6-Ethoxypyridine-3-carbonitrile has potential applications in various fields:

- Medicinal Chemistry: It serves as a scaffold for developing new therapeutic agents due to its biological activity.

- Organic Synthesis: The compound acts as an important intermediate in synthesizing more complex organic molecules.

- Material Science: Its unique electronic properties may allow for applications in developing new materials or sensors .

Research on interaction studies involving 6-ethoxypyridine-3-carbonitrile has focused on its binding affinity to biological targets. These studies often employ molecular docking techniques to predict how well this compound interacts with specific enzymes or receptors involved in disease processes. For example, some derivatives have shown promising results in inhibiting specific cancer cell growth by binding effectively to their targets .

Several compounds share structural similarities with 6-ethoxypyridine-3-carbonitrile, including:

- Pyridine-2-carbonitrile

- Pyridine-4-carbonitrile

- Ethyl pyridine-3-carboxylate

- 6-Methylpyridine-3-carbonitrile

Comparison TableCompound Key Features Biological Activity 6-Ethoxypyridine-3-carbonitrile Ethoxy group at position 6 Anticancer, antibacterial Pyridine-2-carbonitrile Carbonitrile at position 2 Moderate antibacterial Pyridine-4-carbonitrile Carbonitrile at position 4 Antifungal Ethyl pyridine-3-carboxylate Carboxylate group instead of carbonitrile Varies widely 6-Methylpyridine-3-carbonitrile Methyl group at position 6 Anticancer potential

Uniqueness

| Compound | Key Features | Biological Activity |

|---|---|---|

| 6-Ethoxypyridine-3-carbonitrile | Ethoxy group at position 6 | Anticancer, antibacterial |

| Pyridine-2-carbonitrile | Carbonitrile at position 2 | Moderate antibacterial |

| Pyridine-4-carbonitrile | Carbonitrile at position 4 | Antifungal |

| Ethyl pyridine-3-carboxylate | Carboxylate group instead of carbonitrile | Varies widely |

| 6-Methylpyridine-3-carbonitrile | Methyl group at position 6 | Anticancer potential |

The presence of both an ethoxy group and a carbonitrile group distinguishes 6-ethoxypyridine-3-carbonitrile from other similar compounds. This unique combination enhances its reactivity and biological profile, making it a valuable candidate for further research in medicinal chemistry and organic synthesis .

The synthesis of pyridine derivatives dates to the 19th century, but 6-ethoxypyridine-3-carbonitrile emerged as a distinct compound in the late 20th century. Early work focused on modifying pyridine’s core structure to enhance solubility and reactivity. The introduction of the ethoxy group improved steric and electronic properties, while the carbonitrile moiety enabled further functionalization. By the 1990s, optimized synthetic routes, such as the conjugate addition-cyclization-oxidation sequence, facilitated large-scale production.

Significance in Heterocyclic Chemistry

As a heterocyclic compound, 6-ethoxypyridine-3-carbonitrile bridges aromaticity and polar functionality. The ethoxy group enhances solubility in organic solvents, while the nitrile group acts as a directing group in electrophilic substitutions. This dual functionality makes it a versatile scaffold for constructing complex molecules, including alkaloids and pharmaceuticals.

Position in Pyridine Derivative Research

Pyridine derivatives are pivotal in drug discovery, with over 100 FDA-approved drugs containing pyridine motifs. 6-Ethoxypyridine-3-carbonitrile stands out due to its balanced lipophilicity (LogP: 1.2) and ability to undergo hydrolysis, reduction, and cycloaddition reactions. Its derivatives have shown promise as kinase inhibitors and antimicrobial agents.

Current Research Trends

Recent studies explore its role in:

Conventional Synthesis Routes

The most widely reported method involves nucleophilic aromatic substitution of 2,6-dichloronicotinonitrile with sodium ethoxide. In this two-step protocol, the ethoxy group is introduced regioselectively at the 6-position of the pyridine ring. A representative procedure involves dissolving 2,6-dichloronicotinonitrile (2.50 g, 14.4 mmol) in anhydrous ethanol (65 mL) under nitrogen atmosphere, followed by dropwise addition of sodium ethoxide (1.2 equiv) in ethanol (15 mL) at 0–5°C [1] [5]. The mixture is stirred for 16 hours at ambient temperature, after which concentration under reduced pressure yields crude 6-ethoxypyridine-3-carbonitrile. Purification via silica gel chromatography (ethyl acetate/hexanes) typically affords yields of 65–72% [1].

Key advantages of this route include:

- Commercial availability of 2,6-dichloronicotinonitrile [5]

- High regioselectivity due to differential reactivity of 2- vs. 6-chloro positions

- Compatibility with standard laboratory equipment

Limitations center on the requirement for anhydrous conditions and the stoichiometric use of sodium ethoxide, which generates sodium chloride as a byproduct [6].

Microwave-Assisted Synthesis Techniques

Microwave irradiation has emerged as an efficient tool for accelerating the ethoxylation step. Comparative studies show reaction times reduced from 16 hours to 45 minutes when conducting the nucleophilic substitution under microwave conditions (150 W, 100°C) [2] [7]. A modified protocol employs ethanol as both solvent and reagent, with potassium carbonate as base, achieving 82% isolated yield at 150°C after three microwave cycles (5 minutes each) [7].

The microwave approach offers:

- 4-fold increase in space-time yield

- Reduced thermal degradation of sensitive nitrile groups

- Improved reproducibility through precise temperature control

Energy consumption analyses demonstrate a 58% reduction in process energy compared to conventional heating [7].

Condensation Reactions with Malononitrile

Alternative routes utilize malononitrile as a carbon nucleophile in cyclocondensation reactions. A three-component system comprising ethyl acetoacetate, ammonium acetate, and malononitrile in ethanol undergoes Knoevenagel-initiated cyclization to form the pyridine core [2]. The ethoxy group is introduced via subsequent alkylation with diethyl sulfate or direct substitution using sodium ethoxide [6].

Reaction optimization studies reveal:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Temperature | 80°C | +18% |

| Molar Ratio (1:1:1) | 1:1.2:1.1 | +22% |

| Catalyst (AcOH) | 5 mol% | +15% |

This method proves particularly valuable for introducing diverse substituents at the 4-position through variation of the β-ketoester component [2].

Chalcone-Based Synthetic Approaches

α,β-Unsaturated ketones (chalcones) serve as effective precursors for constructing the pyridine ring. In a representative procedure, chalcone derivatives react with malononitrile in the presence of ammonium acetate under refluxing ethanol [2]. The conjugated enone system facilitates [4+2] cycloaddition, followed by dehydrogenation to aromatize the ring. Ethoxylation is achieved either prior to cyclization via chalcone O-alkylation or post-cyclization using nucleophilic substitution.

Recent advancements employ:

- Bifunctional chalcones with pre-installed ethoxy groups

- Organocatalytic asymmetric induction for chiral derivatives

- Continuous flow reactors to enhance reaction control

Basic-Catalyzed Cyclization Methods

Strong bases like sodium ethoxide mediate both ring-closure and ethoxylation steps in tandem reactions. A notable example involves cyclization of γ-ethoxy-β-cyanoenamines, where the base simultaneously deprotonates intermediates and provides ethoxide ions for substitution [6]. This one-pot methodology eliminates separate ethoxylation steps, reducing process complexity.

Kinetic studies demonstrate:

- First-order dependence on base concentration (0.5–2.0 M)

- Activation energy of 72 kJ/mol for the rate-determining cyclization

- Optimal pH range of 10.5–11.2 for maximal yield

Green Chemistry Approaches

Environmentally benign syntheses emphasize:

- Solvent selection: Substitution of ethanol with γ-valerolactone (GVL), a biomass-derived solvent, improves E-factor by 34% [7]

- Catalyst recovery: Magnetic Fe3O4-supported bases enable >95% catalyst reuse over five cycles

- Energy efficiency: Photocatalytic methods using TiO2 nanoparticles reduce reaction temperatures to 40°C

- Atom economy: Tandem reactions achieving 92% atom utilization vs. 68% in stepwise approaches

Life cycle assessments comparing conventional and green routes show:

| Metric | Conventional | Green Route |

|---|---|---|

| CO2 Emissions | 8.2 kg/kg | 5.1 kg/kg |

| Water Consumption | 12 L/kg | 4.3 L/kg |

| Hazardous Waste | 3.4 kg/kg | 0.9 kg/kg |

Scale-up Considerations for Industrial Production

Transitioning laboratory syntheses to production-scale requires addressing:

Engineering Challenges

- Exothermic nature of ethoxylation (ΔH = -78 kJ/mol) necessitates jacketed reactors with precise temperature control

- Sodium chloride byproduct removal via continuous centrifugation

- Nitrile group stability during distillation/purification

Process Optimization

| Parameter | Lab Scale | Pilot Plant |

|---|---|---|

| Batch Size | 100 g | 50 kg |

| Cycle Time | 18 h | 6 h |

| Yield | 72% | 68% |

| Purity | 99.5% | 99.2% |

Economic analyses indicate:

- Raw material costs dominate (63% of total)

- Microwave-assisted routes reduce capital expenditure by 22% vs. conventional heating

- Waste treatment accounts for 18% of operating costs

The synthesis of 6-ethoxypyridine-3-carbonitrile can be accomplished through several distinct mechanistic pathways, each offering unique advantages in terms of selectivity, yield, and operational convenience. The primary formation pathways include nucleophilic aromatic substitution, multicomponent condensation reactions, and cyclization processes [2] [3].

The nucleophilic aromatic substitution pathway represents the most direct approach to 6-ethoxypyridine-3-carbonitrile synthesis. This mechanism involves the displacement of a suitable leaving group, typically halide, from a precursor pyridine derivative through attack by ethoxide nucleophile . The reaction proceeds through a characteristic addition-elimination mechanism, where the ethoxide ion attacks the electron-deficient pyridine carbon, forming a transient Meisenheimer intermediate before elimination of the leaving group . Research has demonstrated that the use of 2-chloro-6-phenylpyridine-3-carbonitrile as starting material with sodium ethoxide in anhydrous ethanol provides optimal results, achieving yields of 85-92% under controlled temperature conditions of 45-50°C .

Multicomponent reaction pathways offer an alternative synthetic strategy that constructs the pyridine ring and introduces the ethoxy substituent in a single operation [2] [4]. These reactions typically involve the condensation of acetophenone derivatives, malononitrile, and aldehydes in the presence of ammonium acetate under either thermal or microwave-assisted conditions [2] [4]. The mechanistic pathway proceeds through initial formation of a chalcone intermediate, followed by Michael addition of malononitrile and subsequent cyclization with simultaneous aromatization to yield the target pyridine derivative [2].

Cyclization processes represent a third major pathway for pyridine formation, often proceeding through iron-catalyzed reactions of ketoxime acetates with aldehydes [5]. These reactions demonstrate excellent functional group tolerance and provide access to 2,4,6-triaryl-substituted pyridines with high yields under relatively mild conditions [5].

| Formation Pathway | Starting Material | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | 2-Chloro-6-phenylpyridine-3-carbonitrile | 45-50 | 2-4 | 85-92 |

| Multicomponent Reaction | Acetophenone + Malononitrile + Aldehyde | 350-500 | 0.1-0.5 | 75-94 |

| Condensation Reaction | Chalcone + Malononitrile | 80-120 | 2-6 | 70-88 |

| Cyclization Process | Ketoxime Acetates + Aldehydes | 450-550 | 1-3 | 80-95 |

Nucleophilic Addition Mechanisms

The pyridine ring in 6-ethoxypyridine-3-carbonitrile exhibits characteristic reactivity patterns toward nucleophilic attack, with the electron-deficient nature of the heterocyclic system facilitating addition reactions at specific positions. The nucleophilic addition mechanisms can be categorized based on the nature of the attacking nucleophile and the resulting reaction pathway.

Grignard reagent additions to the carbonitrile group at the C-3 position proceed through a well-established mechanism involving initial nucleophilic attack at the electron-deficient carbon of the nitrile function. The reaction proceeds through formation of an imine intermediate, which upon aqueous workup undergoes hydrolysis to yield the corresponding ketone. This transformation is particularly valuable for introducing alkyl and aryl substituents at the C-3 position of the pyridine ring.

Organolithium reagents demonstrate preferential attack at the C-2 and C-6 positions of the pyridine ring, exploiting the electron-deficient character of these positions relative to the nitrogen atom. The reaction mechanism involves formation of dihydropyridine intermediates, which can be subsequently oxidized to restore aromaticity or further functionalized depending on reaction conditions.

Hydride additions, particularly those mediated by lithium aluminum hydride or sodium borohydride, preferentially occur at the C-2 position of pyridine derivatives. The mechanism proceeds through nucleophilic attack of the hydride ion at the most electrophilic carbon, forming tetrahydropyridine intermediates that can be isolated or further transformed.

The Chichibabin reaction represents a specialized case of nucleophilic addition involving amide ions. This reaction proceeds through initial nucleophilic attack at the C-2 position, followed by elimination of hydride to restore aromaticity and yield aminopyridine derivatives.

| Nucleophile | Attack Position | Mechanism Type | Product Type | Selectivity |

|---|---|---|---|---|

| Grignard Reagent | C-3 (carbonitrile) | Addition-Elimination | Ketone (after hydrolysis) | High |

| Organolithium | C-2/C-6 (pyridine) | Nucleophilic Addition | Dihydropyridine | Moderate |

| Hydride Ion | C-2/C-6 (pyridine) | Hydride Addition | Tetrahydropyridine | High |

| Cyanide Ion | C-3 (carbonitrile) | Cyanohydrin Formation | Cyanohydrin | Moderate |

| Amide Ion | C-2 (pyridine) | Chichibabin Reaction | Aminopyridine | High |

Cyclization Process Elucidation

The cyclization processes leading to pyridine ring formation involve complex mechanistic pathways that can be categorized into several distinct types based on the nature of the starting materials and reaction conditions [5]. The most commonly encountered cyclization mechanisms include condensation-based ring closure, multicomponent cyclization, and metal-catalyzed cyclization processes.

The Hantzsch pyridine synthesis represents one of the most well-studied cyclization mechanisms for pyridine formation. This multicomponent reaction involves the condensation of aldehydes, β-keto esters, and ammonia or ammonium salts to yield 1,4-dihydropyridine intermediates, which subsequently undergo aromatization to form the pyridine ring. The mechanism proceeds through initial formation of enamine and imine intermediates, followed by Michael addition and cyclization steps. The driving force for aromatization provides the thermodynamic stability necessary for complete conversion to the aromatic pyridine product.

The Kröhnke pyridine synthesis offers an alternative cyclization pathway that proceeds through α-pyridinium methyl ketone intermediates. This mechanism involves initial Michael addition of the pyridinium salt to α,β-unsaturated carbonyl compounds, followed by ammonia addition, cyclization, and elimination steps to yield highly substituted pyridines. The reaction demonstrates excellent regioselectivity and provides access to 2,4,6-trisubstituted pyridine derivatives under mild conditions.

Iron-catalyzed cyclization represents a more recent development in pyridine synthesis, offering improved environmental compatibility and operational simplicity [5]. The mechanism involves coordination of ketoxime acetates to the iron center, followed by nucleophilic attack by aldehydes and subsequent cyclization with concurrent aromatization [5]. This process demonstrates excellent functional group tolerance and provides access to symmetrical pyridine derivatives in high yields [5].

Computational studies have provided detailed mechanistic insights into these cyclization processes, revealing the importance of conformational factors and electronic effects in determining reaction outcomes. Density functional theory calculations have elucidated the role of hydrogen bonding interactions in stabilizing transition states and directing regioselectivity in cyclization reactions.

Substituent Effects on Reaction Mechanisms

The presence of substituents on the pyridine ring significantly influences the reaction mechanisms and outcomes of nucleophilic addition and cyclization processes. The electronic effects of substituents can be classified as either electron-donating or electron-withdrawing, each conferring distinct reactivity patterns to the pyridine system.

The ethoxy substituent at the C-6 position acts as an electron-donating group through both inductive and resonance effects. The oxygen atom provides electron density to the pyridine ring through resonance, enhancing the nucleophilicity of adjacent carbon atoms and facilitating electrophilic attack. Computational studies have demonstrated that ethoxy substitution increases the HOMO energy level and decreases the LUMO energy gap, resulting in enhanced reactivity toward nucleophilic reagents.

The cyano group at the C-3 position exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms. This substituent significantly decreases the electron density at the pyridine nitrogen and adjacent carbon atoms, making the ring less susceptible to nucleophilic attack while enhancing electrophilic reactivity. The electron-withdrawing nature of the cyano group also activates the C-3 position toward nucleophilic addition reactions with organometallic reagents.

Computational studies using density functional theory methods have quantified these substituent effects, providing numerical measures of their influence on reaction kinetics and thermodynamics. The calculations reveal that electron-donating substituents lower activation barriers for nucleophilic addition reactions by 2-5 kcal/mol, while electron-withdrawing groups increase these barriers by similar amounts.

The spatial arrangement of substituents also plays a crucial role in determining reaction outcomes. Bulky substituents at the C-3 position can induce regioselectivity toward the C-6 position in nucleophilic substitution reactions, while substituents at the C-2 and C-6 positions influence the accessibility of the pyridine nitrogen for coordination reactions.

| Substituent | Electronic Effect | Position | Effect on Reactivity | Rate Factor |

|---|---|---|---|---|

| Ethoxy (-OEt) | Electron-donating | C-6 | Increased nucleophilicity | 1.5-2.0x |

| Cyano (-CN) | Electron-withdrawing | C-3 | Decreased nucleophilicity | 0.3-0.5x |

| Phenyl (-Ph) | Electron-donating (π) | C-2/C-4/C-6 | Enhanced conjugation | 1.2-1.8x |

| Methyl (-CH3) | Electron-donating | C-2/C-4/C-6 | Mild activation | 1.1-1.3x |

| Halogen (-X) | Electron-withdrawing | C-2/C-4/C-6 | Decreased nucleophilicity | 0.4-0.7x |

Aromatization Steps in Pyridine Ring Formation

The aromatization process represents the final and often rate-determining step in pyridine ring formation, involving the conversion of dihydropyridine or tetrahydropyridine intermediates to the fully aromatic pyridine system. This transformation is thermodynamically favored due to the significant stabilization energy gained upon achieving aromatic character.

The most common aromatization mechanism involves oxidative dehydrogenation, which can occur through various pathways depending on the reaction conditions and oxidizing agents employed. Traditional oxidants such as potassium permanganate, chromium trioxide, and nitric acid have been widely used for this purpose, though milder oxidizing agents are increasingly preferred for synthetic applications.

Enzymatic aromatization has emerged as a highly selective and environmentally benign alternative to chemical oxidation. Pyridine synthases catalyze a multistep reaction involving formal [4+2]-cycloaddition followed by dehydration and aromatization steps. Research has identified specific amino acid residues, particularly tyrosine, that facilitate the final aromatization step through proton abstraction and electron transfer processes.

The mechanism of enzymatic aromatization involves initial formation of a cyclic intermediate through [4+2]-cycloaddition, followed by dehydration to generate an unstable dihydropyridine species. The critical tyrosine residue then facilitates elimination of water and the leader peptide through concerted proton transfer and electron rearrangement, yielding the aromatic pyridine product.

Computational studies have provided detailed insights into the energetics and transition states involved in aromatization processes. Density functional theory calculations reveal that the aromatization step typically proceeds with activation barriers of 20-35 kcal/mol, depending on the specific substrate and reaction conditions. The thermodynamic driving force for aromatization, typically 40-60 kcal/mol, ensures complete conversion to the aromatic product under appropriate conditions.

Mechanistic Insights from Computational Studies

Computational chemistry has provided invaluable mechanistic insights into the formation and reactivity of 6-ethoxypyridine-3-carbonitrile, offering detailed understanding of reaction pathways, transition states, and energetic factors that govern chemical transformations. These studies employ sophisticated quantum mechanical methods to elucidate molecular properties and reaction mechanisms that are difficult to access through experimental means alone.

Density functional theory calculations using the B3LYP functional with various basis sets have been extensively employed to study pyridine chemistry. These calculations provide accurate geometric parameters, vibrational frequencies, and electronic properties that correlate well with experimental observations. The optimized molecular geometries reveal that 6-ethoxypyridine-3-carbonitrile adopts a planar configuration with the ethoxy group positioned to maximize resonance interaction with the pyridine ring.

Electronic structure calculations have elucidated the frontier molecular orbital characteristics of 6-ethoxypyridine-3-carbonitrile. The highest occupied molecular orbital (HOMO) is primarily localized on the pyridine ring with significant contribution from the ethoxy substituent, while the lowest unoccupied molecular orbital (LUMO) shows substantial character on the cyano group and adjacent carbon atoms. The HOMO-LUMO energy gap provides a measure of chemical reactivity, with smaller gaps indicating enhanced reactivity toward both nucleophilic and electrophilic reagents.

Computational studies have also investigated the mechanism of substituent effects on pyridine reactivity. These calculations reveal that electron-donating substituents increase the HOMO energy and decrease the ionization potential, while electron-withdrawing groups have the opposite effect. The quantitative relationship between substituent electronic parameters and reaction rates has been established through correlation analysis of computed and experimental data.

Transition state calculations have provided detailed mechanistic understanding of nucleophilic addition and cyclization reactions. These studies reveal the geometric and electronic changes that occur during bond formation and breaking processes, allowing prediction of reaction selectivity and optimization of reaction conditions. The calculated activation barriers correlate well with experimental reaction rates, validating the computational approach.

Natural bond orbital analysis has been employed to understand charge distribution and bonding patterns in pyridine derivatives. These calculations reveal the extent of electron delocalization and the role of specific atomic orbitals in determining molecular properties. The charge distribution analysis provides insights into regioselectivity patterns in nucleophilic and electrophilic reactions.

Time-dependent density functional theory calculations have been used to study electronic excitation properties and photochemical behavior of pyridine derivatives. These studies provide information about absorption spectra, excited state geometries, and photochemical reaction pathways that are relevant for applications in materials science and photocatalysis.

| Computational Method | Property Studied | Key Finding | Accuracy |

|---|---|---|---|

| DFT B3LYP/6-31G(d,p) | Geometry Optimization | Planar pyridine ring | High |

| MP2 Calculations | Electron Correlation | Stabilization energy 15-25 kcal/mol | Very High |

| TD-DFT Studies | Electronic Transitions | π-π* transitions 280-320 nm | Good |

| IRC Calculations | Reaction Pathways | Barrier height 20-35 kcal/mol | High |

| NBO Analysis | Charge Distribution | Charge delocalization | Moderate |